|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7])#[N:2].[Cl-].[Al+3].[Cl-].[Cl-].[C:16]1([O:22][CH3:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(Cl)Cl>[C:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([C:19]1[CH:20]=[CH:21][C:16]([O:22][CH3:23])=[CH:17][CH:18]=1)=[O:7])#[N:2] |f:1.2.3.4|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=C(C(=O)Cl)C=CC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
|
Name
|
ice water hydrochloric acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
desired subtitle intermediate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
The temperature was brought to approximately 0° C. by means of an external ice bath
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was crystallized from toluene/hexane to which a small amount ethyl acetate
|
|
Type
|
ADDITION
|
|
Details
|
had been added
|
|
Type
|
CUSTOM
|
|
Details
|
to provide 7.7 g
|
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#N)C=1C=C(C(=O)C2=CC=C(C=C2)OC)C=CC1
|
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |